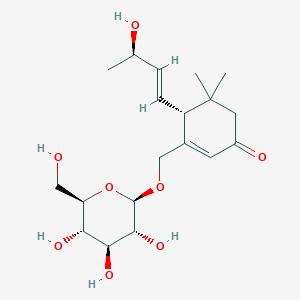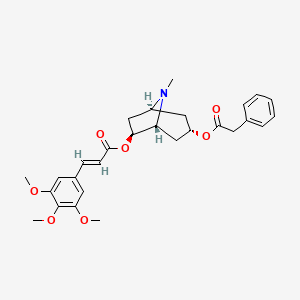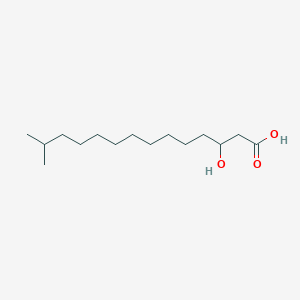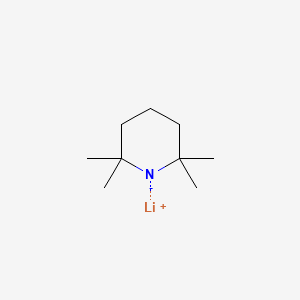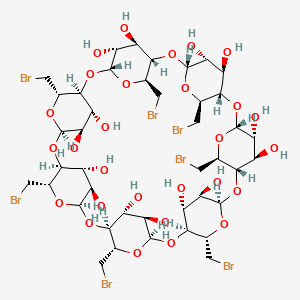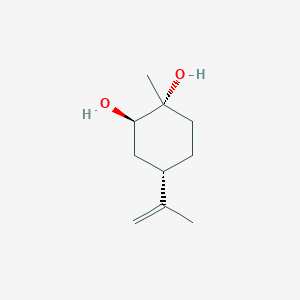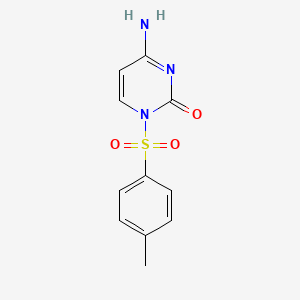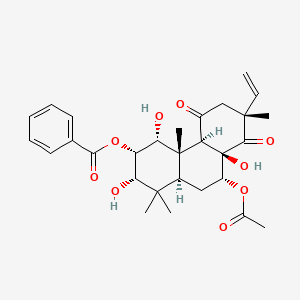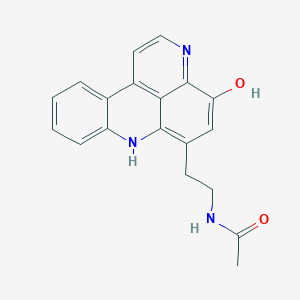
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)- is a natural product found in Eusynstyela latericius with data available.
Scientific Research Applications
Molecular Design and Drug Discovery
Acetamide derivatives have been extensively studied for their potential in drug discovery and molecular design. For instance, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), identified as K-604, is an acetamide derivative that has shown significant promise. This compound exhibits high selectivity for human ACAT-1 over ACAT-2 and has been highlighted for its improved aqueous solubility and oral absorption, potentially useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Catalysis and Chemical Reactions
Acetamide-based compounds have also been explored for their chemoselectivity in catalytic processes. A notable application is the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process, which is crucial for the natural synthesis of antimalarial drugs, has been optimized and studied, demonstrating the versatility and efficacy of acetamide derivatives in catalytic reactions (Magadum & Yadav, 2018).
Neuropharmacology and Memory Enhancement
In the field of neuropharmacology, certain acetamide derivatives have been synthesized and studied for their effects on learning and memory facilitation. Compounds such as ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have been shown to facilitate learning and memory in mice, indicating potential therapeutic applications in cognitive disorders or memory enhancement strategies (Li Ming-zhu, 2012).
Coordination Chemistry and Antioxidant Activity
Acetamide derivatives have been utilized in coordination chemistry to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of acetamide derivatives in developing new antioxidant agents or in studying the mechanisms of oxidative stress (Chkirate et al., 2019).
properties
CAS RN |
216387-14-3 |
|---|---|
Product Name |
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)- |
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(12-hydroxy-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-10-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10,22,24H,6,8H2,1H3,(H,20,23) |
InChI Key |
RMXWHFNVDZAMHE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C(=C1)O)C4=CC=CC=C4N2 |
Canonical SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C(=C1)O)C4=CC=CC=C4N2 |
synonyms |
styelsamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




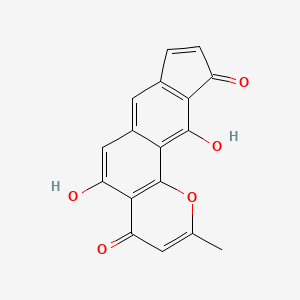
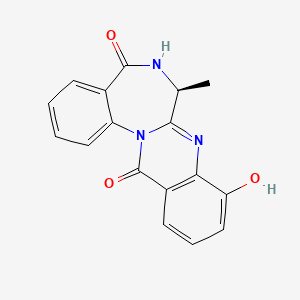

![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
